molecular formula C18H22O6S B14316370 3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid CAS No. 110561-18-7

3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid

Katalognummer: B14316370
CAS-Nummer: 110561-18-7
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: HYFZFDVAYKETQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid is a complex organic compound that combines the structural features of phenols and sulfonic acids. This compound is characterized by the presence of methoxy groups, a prop-2-enyl group, and a sulfonic acid group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 3,5-dimethoxyphenol with prop-2-enyl bromide under basic conditions to introduce the prop-2-enyl group. This is followed by sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or alkylated derivatives

Wirkmechanismus

The mechanism of action of 3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfonic acid group can enhance solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid is unique due to the combination of methoxy, prop-2-enyl, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

110561-18-7

Molekularformel

C18H22O6S

Molekulargewicht

366.4 g/mol

IUPAC-Name

3,5-dimethoxy-2-prop-2-enylphenol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H14O3.C7H8O3S/c1-4-5-9-10(12)6-8(13-2)7-11(9)14-3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7,12H,1,5H2,2-3H3;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

HYFZFDVAYKETQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC(=C(C(=C1)OC)CC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.